N-benzyl-4-isobutyl-N,3-dimethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-benzyl-4-isobutyl-N,3-dimethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
The synthesis of N-benzyl-4-isobutyl-N,3-dimethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiadiazine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazine ring.
Introduction of substituents: Various substituents, such as benzyl, isobutyl, and methyl groups, are introduced at specific positions on the benzothiadiazine ring through reactions like alkylation or acylation.
Final modifications: The carboxamide group is introduced, and the final product is purified using techniques like recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.
Chemical Reactions Analysis
N-benzyl-4-isobutyl-N,3-dimethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-4-isobutyl-N,3-dimethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it useful in biochemical assays.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer treatments.
Mechanism of Action
The mechanism of action of N-benzyl-4-isobutyl-N,3-dimethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
N-benzyl-4-isobutyl-N,3-dimethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family. Similar compounds include:
4H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied as a positive allosteric modulator of AMPA receptors.
7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits strong activity as an AMPA receptor modulator.
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-benzyl-N,3-dimethyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-15(2)13-24-16(3)22-28(26,27)20-12-18(10-11-19(20)24)21(25)23(4)14-17-8-6-5-7-9-17/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
ISQRGJQBHOEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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